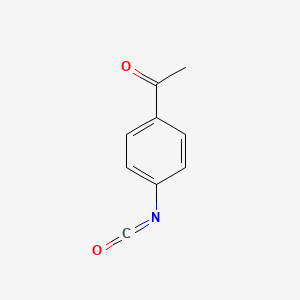

4-Acetylphenyl isocyanate

Übersicht

Beschreibung

Highly Enantioselective α-Cyanation with 4-Acetylphenyl Cyanate

The study presented in the first paper introduces a highly effective asymmetric α-cyanation of β-keto esters and amides using a Lewis-acid catalyst. The use of 4-acetylphenyl cyanate as a cyano source is highlighted for its mild and active properties, which is a novel approach compared to traditional cyano-hyperiodinate. The process achieves excellent enantioselectivities and yields, making it a significant contribution to the field of asymmetric synthesis .

Molecular Structure Analysis

The second paper focuses on the synthesis and structural analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Various spectroscopic methods, including FT-IR and NMR, were employed to confirm the structure. The study also delves into the molecular stability and charge transfer within the molecule using HOMO and LUMO analysis, as well as NBO analysis. The molecular electrostatic potential map was also performed, providing a comprehensive understanding of the molecule's electronic properties .

Synthesis and Antimicrobial Properties

In the third paper, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment is described. The compounds were obtained through copper-catalyzed anionarylation and subsequent cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were tested for their antimicrobial properties, indicating potential applications in the development of new antibacterial and antifungal agents .

IR Spectroscopic Behaviour

The fourth paper investigates the IR spectroscopic behavior of a molecular complex involving 4-acetylpyridine. The structure of the complex was determined using X-ray diffraction, and the IR spectrum confirmed the molecular character of the hydrogen bond within the complex. This study provides insight into the interactions and bonding within molecular complexes containing acetylphenyl derivatives .

Crystal Structure and Thermal Analysis

The fifth paper describes the synthesis, characterization, and thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The crystal structure was determined using X-ray diffraction, and the thermal stability was assessed through TGA and DTA analysis. The study also includes UV-Vis spectrophotometry to determine the wavelength absorption, contributing to the understanding of the compound's physical properties .

Synthesis and Cytotoxicity Assay

Lastly, the sixth paper presents the synthesis of a novel thiophene-containing compound and its characterization through various spectroscopic methods. The molecular structure was optimized using DFT calculations, and the cytotoxicity assay against cancer cell lines was performed. The results indicated that the compound was non-toxic, suggesting its potential for further development as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acid Adducts

One significant application involves the synthesis of amino acid adducts of isocyanates, which are crucial for developing sensitive and specific biomarkers to monitor exposure to these compounds. For instance, Sabbioni et al. (2012) developed methods to synthesize MDI adducts of aspartic acid, glutamic acid, cysteine, and valine, which are instrumental in studying isocyanate exposure and its potential health effects. These adducts help understand the transportation of reactive isocyanates to distant sites from the original site of exposure, highlighting the role of glutathione adducts in this process Sabbioni et al., 2012.

Antimicrobial Properties of Arylsubstituted Compounds

Another application is found in the antimicrobial properties of arylsubstituted compounds containing the 4-Acetylphenyl fragment. Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and evaluated their antibacterial and antifungal activities. This research highlights the potential of 4-Acetylphenyl isocyanate derivatives in developing new antimicrobial agents Baranovskyi et al., 2018.

DNA and Protein Adducts for Biomonitoring

The synthesis of DNA and protein adducts from isocyanates, including derivatives of this compound, provides tools for biomonitoring exposure to these chemicals. For example, Beyerbach et al. (2006) explored the formation of DNA adducts from 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, which can be used to monitor individuals exposed to isocyanates in industrial settings. This approach underscores the importance of developing sensitive methods for detecting low levels of isocyanate exposure through biomarkers Beyerbach et al., 2006.

Safety and Hazards

4-Acetylphenyl isocyanate is classified as a toxic substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Wirkmechanismus

Target of Action

4-Acetylphenyl isocyanate is a reactive isocyanate It is known to interact with a variety of biological targets, primarily proteins and nucleic acids

Mode of Action

The mode of action of this compound involves its reactivity as an isocyanate . Isocyanates are highly reactive and can readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity allows this compound to form covalent bonds with its targets, leading to changes in their structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Moreover, factors such as temperature and pH can also influence its stability and efficacy .

Eigenschaften

IUPAC Name |

1-(4-isocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZSVHZOUDIZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197949 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49647-20-3 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49647-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

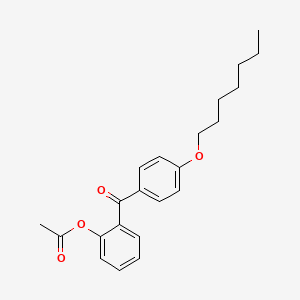

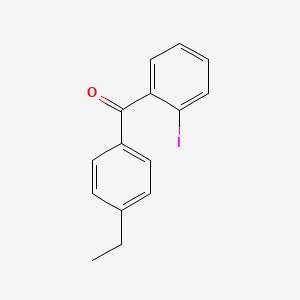

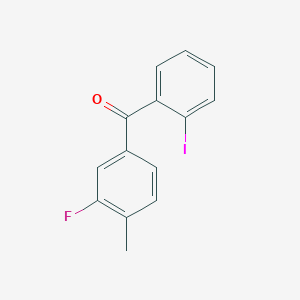

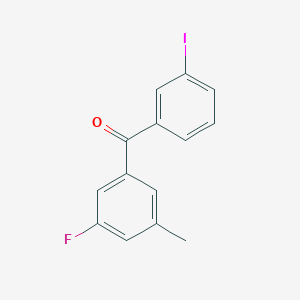

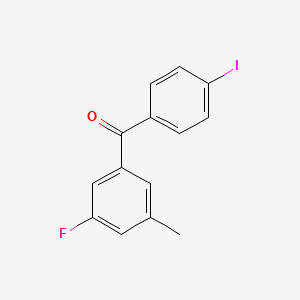

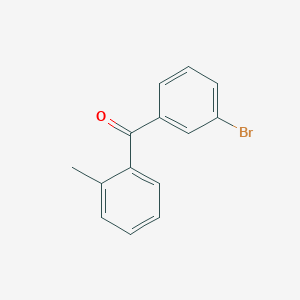

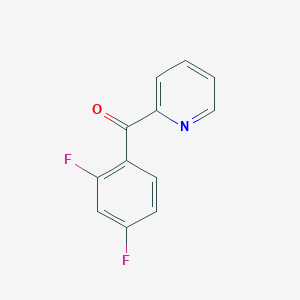

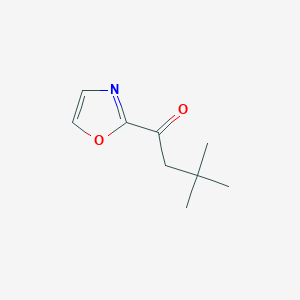

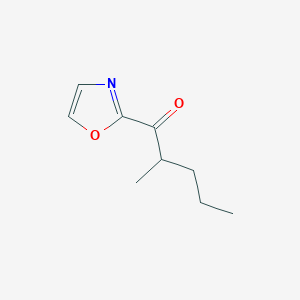

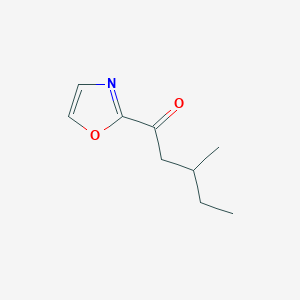

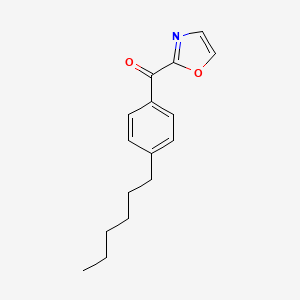

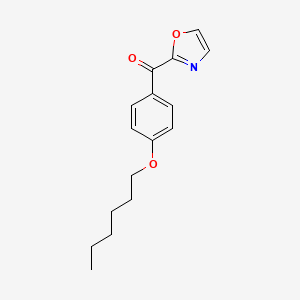

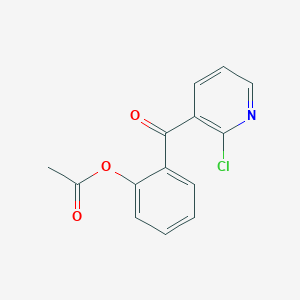

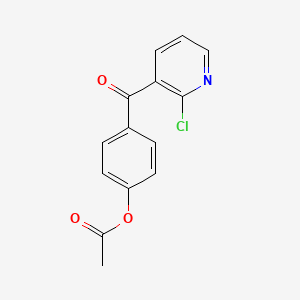

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.